BenchChemオンラインストアへようこそ!

Rocastine

Antihistamine pharmacology Onset of action H1 receptor antagonism

Rocastine is the preferred non-sedating H1 antagonist for protocols requiring rapid onset (full efficacy in 15 min) and CNS safety (no EEG alteration at 150x doses). With 36-fold greater potency than diphenhydramine and no anticholinergic, antiadrenergic, or antiserotonergic off-target activity, it ensures unambiguous H1-mediated results. Ideal for guinea pig bronchospasm models and behavioral studies where sedation would confound data. Guarantee experimental rigor with this validated tool compound.

Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
CAS No. 104609-87-2
Cat. No. B010874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocastine
CAS104609-87-2
Synonyms2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione
AHR 11325
AHR-11325
rocastine
rocastine fumarate
rocastine hydrochloride, hydrate
Molecular FormulaC13H19N3OS
Molecular Weight265.38 g/mol
Structural Identifiers
SMILESCN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C
InChIInChI=1S/C13H19N3OS/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10/h4-5,7,10H,6,8-9H2,1-3H3
InChIKeyDPPDPATYPQFYDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rocastine (CAS 104609-87-2): Procurement-Grade Reference for Nonsedating H1 Antagonist Research


Rocastine (AHR-11325) is a selective, nonsedating histamine H1-receptor antagonist [1] with the chemical structure 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione (E)-2-butenedioate) . It exhibits a rapid onset of action and has been characterized as a potent antihistamine lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro [1].

Why Generic Substitution of Rocastine with Other H1 Antagonists Is Scientifically Unjustified


Rocastine exhibits a unique combination of rapid onset, high potency, and pronounced CNS safety that cannot be extrapolated to other H1 antagonists. Direct comparative studies demonstrate that Rocastine is significantly faster-acting than terfenadine (PD50 0.13 mg/kg vs. 44.0 mg/kg at 15 min) [1] and approximately 36-fold more potent than diphenhydramine in an antigen-induced collapse model [2]. Moreover, Rocastine fails to alter EEG in cats at doses 150 times its antihistaminic dose, a safety margin not observed with many first-generation antihistamines [1]. These quantitative differences preclude simple interchangeability and mandate compound-specific selection for experimental rigor.

Rocastine: Quantified Differentiation Against Comparator H1 Antagonists


Superior Onset of Action: Rocastine vs. Terfenadine

Rocastine demonstrates a significantly faster onset of antihistaminic action compared to the second-generation comparator terfenadine. In a guinea pig lethal histamine challenge model, Rocastine achieves maximal efficacy within 15 minutes, whereas terfenadine exhibits a marked delay in reaching full potency. [1]

Antihistamine pharmacology Onset of action H1 receptor antagonism

Enhanced Potency in Antigen-Induced Bronchospasm: Rocastine vs. Diphenhydramine

In a guinea pig model of aerosolized antigen-induced collapse, Rocastine exhibits substantially greater potency than the first-generation antihistamine diphenhydramine. The protective dose (PD50) for Rocastine is approximately 36 times lower than that required for diphenhydramine. [1]

Allergic asthma model In vivo potency Antigen challenge

Demonstrated Lack of CNS Penetration: Rocastine vs. First-Generation H1 Antagonists

Rocastine exhibits a wide safety margin with respect to central nervous system (CNS) effects. Unlike many first-generation H1 antagonists known to cause sedation and EEG alterations, Rocastine does not alter the electroencephalogram (EEG) of cats even at doses 150 times greater than its effective antihistaminic dose. [1]

CNS safety Sedation liability EEG

Absence of Off-Target Receptor Interactions: Rocastine Selectivity Profile

In vitro pharmacological profiling confirms that Rocastine possesses no measurable anticholinergic, antiadrenergic, or antiserotonergic properties. This selectivity profile contrasts with several first-generation H1 antagonists, which are known to exhibit significant anticholinergic (e.g., diphenhydramine) or antiadrenergic activities that can confound experimental interpretations. [1]

Receptor selectivity Off-target pharmacology Anticholinergic

Superior Potency in Lethal Histamine Challenge: Rocastine vs. Multiple Comparators

In a standardized guinea pig model of lethal histamine challenge, Rocastine demonstrates potency equal to or greater than several first- and second-generation H1 antagonists. Based on 1-hour oral protective dose (PD50), Rocastine is as effective as brompheniramine, chlorpheniramine, pyrilamine, and promethazine, and is superior to astemizole, diphenhydramine, terfenadine, and oxatomide. [1]

Histamine lethality In vivo potency Antihistamine efficacy

Lack of Potentiation of Yohimbine Toxicity: CNS Safety Corroboration

As an additional measure of CNS safety, Rocastine was tested for its ability to potentiate yohimbine toxicity in mice—a sensitive indicator of central nervous system interaction. Rocastine did not potentiate yohimbine toxicity, further distinguishing it from sedating first-generation antihistamines which often show positive interactions in this assay. [1]

CNS safety Drug interaction Yohimbine potentiation

Optimal Research and Procurement Scenarios for Rocastine (CAS 104609-87-2)


Rapid-Onset H1 Antagonism in Acute Challenge Models

When experimental protocols require antihistaminic protection with minimal pretreatment delay (e.g., 15-minute window), Rocastine is the preferred choice. As demonstrated by the comparative data against terfenadine [1], Rocastine achieves full efficacy within 15 minutes, eliminating the need for extended pretreatment periods and reducing animal handling stress.

High-Potency Antihistamine Reference in Allergic Asthma Research

For studies utilizing guinea pig models of aerosolized antigen-induced bronchospasm, Rocastine provides a 36-fold potency advantage over diphenhydramine [1]. This allows researchers to use substantially lower compound quantities while maintaining robust protection, which is particularly beneficial when working with limited compound supply or when minimizing excipient effects.

CNS-Sparing Antihistamine for Behavioral or EEG Studies

In experimental settings where sedation or altered CNS activity would confound results (e.g., behavioral testing, EEG monitoring, sleep-wake cycle studies), Rocastine is indicated. Evidence shows no EEG alteration in cats at doses up to 150 times the antihistaminic dose and no potentiation of yohimbine toxicity in mice [1], confirming its suitability as a nonsedating H1 antagonist tool compound.

Selective H1 Antagonism Without Off-Target Receptor Interference

When the research objective is to isolate H1 receptor-mediated effects without contributions from anticholinergic, antiadrenergic, or antiserotonergic pathways, Rocastine is the compound of choice. In vitro profiling confirms complete absence of activity at these off-target receptors [1], ensuring that observed pharmacological outcomes can be unambiguously attributed to H1 antagonism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.